1-Methyl-3-((methylamino)methyl)-1H-pyrazole-5-carbonitrile hydrochloride
CAS No.: 1643141-20-1
Cat. No.: VC0243000
Molecular Formula: C7H11ClN4
Molecular Weight: 186.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1643141-20-1 |
|---|---|
| Molecular Formula | C7H11ClN4 |
| Molecular Weight | 186.64 g/mol |
| IUPAC Name | 2-methyl-5-(methylaminomethyl)pyrazole-3-carbonitrile;hydrochloride |
| Standard InChI | InChI=1S/C7H10N4.ClH/c1-9-5-6-3-7(4-8)11(2)10-6;/h3,9H,5H2,1-2H3;1H |
| SMILES | CNCC1=NN(C(=C1)C#N)C.Cl |
| Canonical SMILES | CNCC1=NN(C(=C1)C#N)C.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Properties
1-Methyl-3-((methylamino)methyl)-1H-pyrazole-5-carbonitrile hydrochloride has the molecular formula C₇H₁₁ClN₄ and a molecular weight of 186.64 g/mol . The hydrochloride salt enhances solubility and stability, making it suitable for storage and handling.
| Property | Value | Source |
|---|---|---|
| CAS Number | 1643141-20-1 | |
| Molecular Formula | C₇H₁₁ClN₄ | |
| Molecular Weight | 186.64 g/mol | |
| SMILES | Cl.CN1N=C(C=C1C#N)CNC |
The compound’s structure includes:
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Pyrazole ring: A five-membered heterocyclic ring with two adjacent nitrogen atoms.
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Methyl group: Substituted at the N1 position.
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Methylaminomethyl group: Attached to the C3 position.
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Carbonitrile group: At the C5 position, contributing to its reactivity.
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis typically involves multi-step reactions, leveraging the pyrazole ring’s versatility. A common method includes:
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Condensation of Aldehydes with Hydrazines:
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Step 1: Formation of an imine intermediate from an aldehyde and methylamine.
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Step 2: Cyclization to generate the pyrazole ring.
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Step 3: Introduction of the carbonitrile group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling).
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Cyanoalkylation and Functionalization:
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Step 1: Reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with methylamine under reductive amination conditions.
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Step 2: Introduction of the nitrile group using cross-coupling agents.
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Table: Synthesis Methods Comparison
| Method | Key Steps | Yield/Conditions |
|---|---|---|
| Condensation | Imine formation → Cyclization → Nitrile introduction | Moderate yields; requires catalysts |
| Cyanoalkylation | Reductive amination → Cross-coupling | Controlled conditions (e.g., Pd catalysts) |
Chemical Reactivity and Functional Group Analysis
Functional Group Reactivity
The compound’s reactivity is dominated by its carbonitrile and methylaminomethyl groups:
| Functional Group | Reactivity Profile | Example Reaction |
|---|---|---|
| Carbonitrile (-C≡N) | Hydrolysis to carboxylic acids/amides; reduction to amines | Hydrolysis: NaOH/HCl → Carboxylic acid |
| Methylaminomethyl | Nucleophilic alkylation/acylation; coordination with metals | Alkylation: R-X → Substituted derivatives |
Hydrolysis and Reduction Reactions
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Hydrolysis: The nitrile group undergoes hydrolysis in basic conditions (e.g., NaOH) to form carboxylic acids, which can be isolated via acidification (HCl).
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Reduction: Catalytic hydrogenation (H₂/Pd) or LiAlH₄ reduces the nitrile to a primary amine.
Substitution and Cycloaddition
The methylaminomethyl group participates in:
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Alkylation: Reactions with alkyl halides (R-X) to form quaternary ammonium salts.
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Cycloaddition: Dipolar reactions with diazo compounds to form fused heterocycles.
Biological and Pharmacological Applications
| Application Area | Mechanism/Activity | Example Studies |
|---|---|---|
| Antimicrobial | Inhibition of bacterial enzymes | Derivatives show activity against resistant strains |
| Anticancer | Inhibition of kinases (e.g., Aurora-A) | IC₅₀ values in micromolar ranges |
| Antiparasitic | Targeting nematode-specific pathways | Sub-nanomolar potency against Haemonchus contortus |
Structure-Activity Relationships (SAR)
Modifications at the pyrazole ring (e.g., substituting the methyl group or introducing electron-withdrawing groups) enhance biological efficacy. For example:
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Electron-withdrawing groups at C3 improve binding to enzyme active sites.
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Aromatic substituents increase lipophilicity, enhancing membrane permeability.
Table: NMR Spectral Data
| Proton Environment | δ (ppm) in CDCl₃ |
|---|---|
| Methylamino (CH₂NHCH₃) | 2.8–3.2 (s, 3H) |
| Pyrazole ring protons | 7.5–8.5 (m, 2H) |
| Carbonitrile (C≡N) | Not observed (no protons) |
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